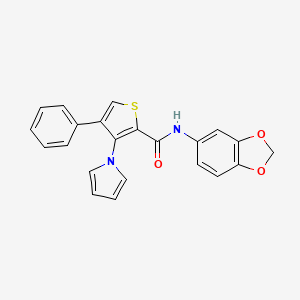

![molecular formula C17H19F4N5 B2878138 4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 339105-15-6](/img/structure/B2878138.png)

4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

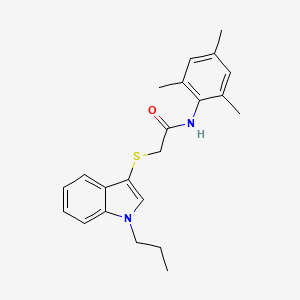

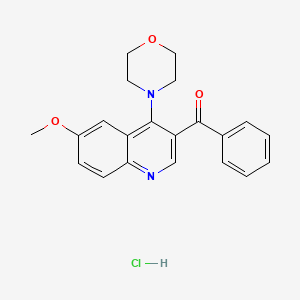

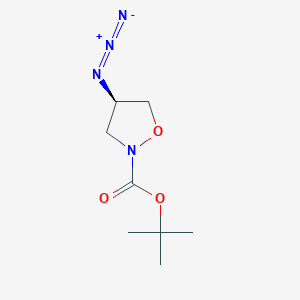

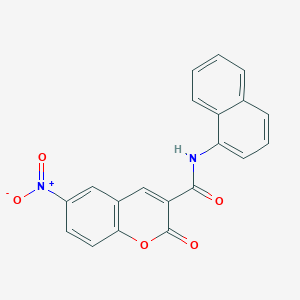

4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C17H19F4N5 and its molecular weight is 369.368. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antineoplastic Applications

4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine, related to flumatinib, has been studied for its potential in treating chronic myelogenous leukemia (CML). Flumatinib is a tyrosine kinase inhibitor undergoing clinical trials in China. Research into its metabolism in CML patients revealed it is primarily metabolized via amide bond cleavage, leading to various metabolites (Gong et al., 2010).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. For instance, compounds bearing the pyrimidin-2-ylpiperazin structure demonstrated significant antimicrobial activity against various microorganism strains (Yurttaş et al., 2016).

Inhibitor of Tyrosine Kinase Activity

A related compound, PD0205520, with a similar structure, was investigated as an inhibitor of tyrosine kinase activity of the epidermal growth factor receptor (EGFR), showing potential in cancer treatment (Zhang et al., 2005).

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds with this structure for various applications. For example, new dithiocarbamate derivatives bearing thiazole/benzothiazole rings were synthesized, starting from the potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate, showing promise in various fields (Yurttaş et al., 2016).

Luminescent Properties and Photo-induced Electron Transfer

Studies on piperazine substituted naphthalimide model compounds revealed interesting luminescent properties and photo-induced electron transfer characteristics. This research opens doors to potential applications in photophysics and photochemistry (Gan et al., 2003).

Synthesis of Polyamides

Polyamides containing uracil and adenine were synthesized using compounds related to the query structure, demonstrating the versatility of these compounds in polymer chemistry (Hattori & Kinoshita, 1979).

Antipsychotic Potential

Research has explored the antipsychotic potential of conformationally constrained butyrophenones, incorporating structures similar to the query compound, showing affinity for dopamine and serotonin receptors (Raviña et al., 2000).

Antitumor Activity

Compounds with this structure have been evaluated for their antitumor activity. For instance, N1-(indan-5-yl)amidrazones incorporating piperazines showed activity against breast cancer cells, highlighting the potential for cancer treatment (Daldoom et al., 2020).

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

This compound acts as an inhibitor of ENTs. It is more selective to ENT2 than to ENT1 . The compound interacts with its targets and reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) .

Biochemical Pathways

The compound affects the nucleoside transport pathway. By inhibiting ENTs, it disrupts the normal function of these transporters, which are essential for nucleotide synthesis and regulation of adenosine function .

Result of Action

The compound’s action results in a decrease in uridine uptake in cells expressing ENT1 and ENT2 . This could potentially disrupt nucleotide synthesis and adenosine function, leading to various downstream effects depending on the specific cellular context.

properties

IUPAC Name |

4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F4N5/c1-24(2)16-22-14(17(19,20)21)11-15(23-16)26-9-7-25(8-10-26)13-5-3-12(18)4-6-13/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJRAZPAPWLECA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=N1)N2CCN(CC2)C3=CC=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F4N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2878056.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride](/img/structure/B2878057.png)

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2878059.png)

![ethyl 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2878064.png)

![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride](/img/structure/B2878071.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2878073.png)

![2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2878076.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-ethoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2878078.png)